molecular formula C21H30N2O2S B2963132 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 313267-49-1

2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2963132
CAS No.: 313267-49-1
M. Wt: 374.54
InChI Key: KNTFWXVZBWNDKP-UHFFFAOYSA-N
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Description

2,4,6-Tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with three isopropyl groups at the 2, 4, and 6 positions and a sulfonamide group linked to a pyridin-3-ylmethyl moiety. Its sterically hindered structure, conferred by the bulky isopropyl substituents, is hypothesized to influence solubility, pharmacokinetic properties, and receptor-binding interactions.

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c1-14(2)18-10-19(15(3)4)21(20(11-18)16(5)6)26(24,25)23-13-17-8-7-9-22-12-17/h7-12,14-16,23H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFWXVZBWNDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CN=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with isopropyl groups. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride as a catalyst. The sulfonamide group is then introduced via sulfonation, followed by the attachment of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in coordination with metal ions, affecting enzymatic processes. The compound’s overall structure allows it to modulate various biochemical pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Steric and Electronic Influence of Substituents

  • Comparison with 4-[(Dichloro-1,3,5-triazin-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 1) Compound 1 () shares a sulfonamide core linked to a pyridine ring but incorporates a triazine moiety. Its melting point (>360°C) reflects high crystallinity, likely due to strong intermolecular hydrogen bonding from the triazine and sulfonamide groups. Solubility: The triazine group in Compound 1 enhances polarity, improving aqueous solubility compared to the hydrophobic isopropyl groups in the target compound.
  • Comparison with Fluorinated Chromenyl Sulfonamides (Example 52–53, )

    • Fluorinated derivatives (e.g., Example 53 in ) exhibit moderate melting points (175–178°C) due to flexible fluorophenyl and chromenyl groups. The target compound’s rigid isopropyl substituents may increase thermal stability but reduce solubility in polar solvents .

Antimicrobial and Enzyme-Targeting Potential

  • Thiazolyl and Pyrimidinyl Analogs () Sulfathiazole derivatives (e.g., N-(2-thiazolyl)-benzenesulfonamide) exhibit antimicrobial activity via dihydropteroate synthase inhibition.
  • Triazine Hybrids ()
    • Compound 1 demonstrated anti-proliferative activity in docking studies, attributed to triazine-mediated DNA intercalation. The target compound’s lack of a triazine moiety may shift its mechanism toward hydrophobic interactions or allosteric modulation .

Pharmacokinetic Considerations

  • The isopropyl groups in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to polar derivatives like Example 53 (). However, excessive hydrophobicity could reduce bioavailability .

Biological Activity

2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide, commonly referred to as tris(isopropyl)benzene sulfonamide, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • CAS Number : 736244

The structure consists of a benzene ring substituted with three isopropyl groups and a pyridine moiety linked through a methyl group to a sulfonamide functional group.

Cardiovascular Effects

Research indicates that sulfonamide derivatives, including tris(isopropyl)benzene sulfonamide, may influence cardiovascular parameters. A study evaluated the effects of various benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results showed significant changes in perfusion pressure in response to different concentrations of these compounds. Notably, certain derivatives exhibited a dose-dependent reduction in perfusion pressure, suggesting potential applications in cardiovascular therapeutics .

The biological activity of tris(isopropyl)benzene sulfonamide may be attributed to several mechanisms:

  • Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives can interact with calcium channels, influencing vascular tone and cardiac function. This interaction is critical for managing conditions such as hypertension .
  • Endothelin Receptor Modulation : Certain compounds within this class have been reported to act as endothelin receptor antagonists, which can attenuate pulmonary vascular hypertension and cardiac hypertrophy .
  • Carbonic Anhydrase Inhibition : Some related sulfonamides have demonstrated inhibitory effects on carbonic anhydrase, potentially offering therapeutic benefits in heart failure management .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Tris(isopropyl)benzene sulfonamide may exhibit similar effects against various pathogens. The mechanism typically involves inhibition of bacterial folate synthesis, which is essential for DNA replication and cell division.

Table of Biological Activities

Activity TypeCompoundEffectReference
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
Calcium ChannelVarious sulfonamidesModulation of vascular tone
AntimicrobialTris(isopropyl)benzene sulfonamideInhibition of bacterial growthGeneral knowledge

Study on Perfusion Pressure

In a controlled experiment involving isolated rat hearts, researchers administered varying doses of tris(isopropyl)benzene sulfonamide derivatives. The outcomes indicated that specific compounds led to significant reductions in perfusion pressure over time (3-18 minutes), highlighting their potential cardiovascular benefits .

Antimicrobial Efficacy Assessment

A separate study assessed the antimicrobial properties of various sulfonamides, including tris(isopropyl)benzene sulfonamide. Results showed effectiveness against several bacterial strains, confirming the compound's relevance in developing new antimicrobial agents.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves sulfonylation of 2,4,6-triisopropylbenzene (TIPB) using sulfonyl chloride intermediates, followed by nucleophilic substitution with (pyridin-3-yl)methylamine. Key steps include:

  • Sulfonyl Chloride Precursor : React TIPB with chlorosulfonic acid under anhydrous conditions (0–5°C) to yield 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCL) .
  • Amine Coupling : React TPSCL with (pyridin-3-yl)methylamine in dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity, confirmed by HPLC .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:
For X-ray crystallography:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) to mitigate absorption effects from bulky isopropyl groups.
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement . For twinned data (common due to steric bulk), apply the TWIN/BASF commands in SHELXL to model twin domains .
  • Disorder Handling : Refine isopropyl groups with split positions (PART commands) and apply restraints (SIMU, DELU) to stabilize thermal parameters .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) to quantify purity (>95%) and detect byproducts .
  • NMR : Confirm regiochemistry via 1H^1H NMR (DMSO-d6): pyridyl protons (δ 8.4–8.6 ppm), sulfonamide NH (δ 7.9 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 434.2 (calculated for C23 _{23}H32 _{32}N2 _2O2 _2S) .

Advanced: How can computational modeling predict steric and electronic effects of substituents on bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the sulfonamide’s hydrogen-bonding capacity and pyridyl group’s π-π stacking .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The sulfonyl group’s electron-withdrawing nature reduces pyridyl ring electron density, affecting binding .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the isopropyl groups in hydrophobic pockets .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential irritancy (sulfonamide group) .
  • Storage : Keep in airtight containers under inert gas (N2 _2) at –20°C to prevent hydrolysis of the sulfonamide bond .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with fluorinated pyridyl groups or bulkier sulfonamide substituents. Assess IC50 _{50} in cell-based assays (e.g., antitumor activity in MCF-7 cells) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide, pyridyl) using MOE’s QSAR module.
  • ADMET Prediction : Use SwissADME to predict logP (~4.5) and blood-brain barrier penetration (low), guiding lead optimization .

Basic: How can regiochemistry during functionalization be confirmed experimentally?

Methodological Answer:

  • NOESY NMR : Correlate pyridyl proton (δ 8.5 ppm) with methylene protons (δ 4.3 ppm) to confirm N-alkylation at the pyridin-3-yl position .
  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., C–S bond length ~1.76 Å in sulfonamide) .

Advanced: What strategies mitigate steric hindrance during further functionalization?

Methodological Answer:

  • Directed Ortho-Metalation : Use a bulky directing group (e.g., TMS) to position reactants away from isopropyl substituents .
  • Microwave-Assisted Synthesis : Enhance reaction rates (e.g., 100°C, 30 min) to overcome kinetic barriers from steric bulk .

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